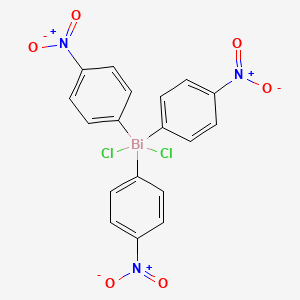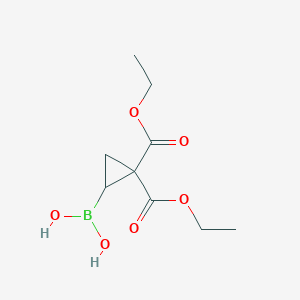
2-(2-Bromophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves the reaction of 2-bromophenol with 1,3-difluoro-5-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-hydroxybenzofurans: These compounds are versatile intermediates for the synthesis of benzofuran-based natural products.
3-[(2-Bromophenoxy)methyl]-N’-{(Z)-[2-fluoro-4-(trifluoromethyl)phenyl]methylene}benzohydrazide:
Uniqueness
2-(2-Bromophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene stands out due to its unique combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H6BrF5O |
|---|---|
Peso molecular |
353.08 g/mol |
Nombre IUPAC |
2-(2-bromophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6BrF5O/c14-8-3-1-2-4-11(8)20-12-9(15)5-7(6-10(12)16)13(17,18)19/h1-6H |
Clave InChI |
ZBZPBGUPJNJOFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)

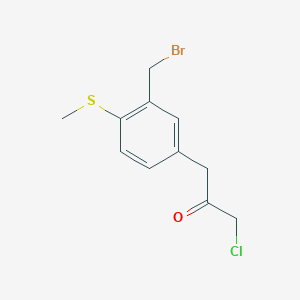
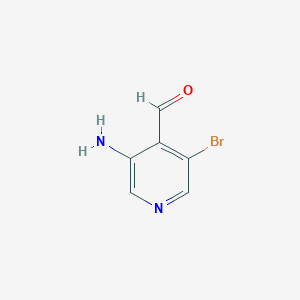

![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
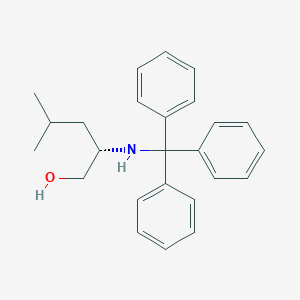

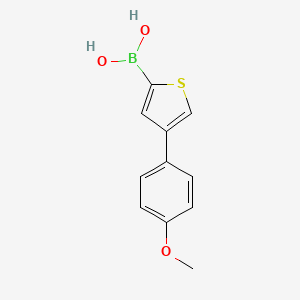
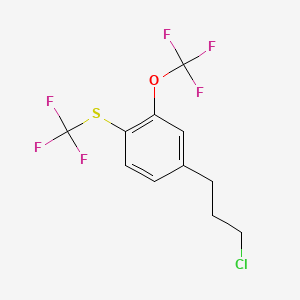
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)

